L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-
Description
Chemical Structure and Properties L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is a protected derivative of the amino acid L-glutamine. Its structure features:
- N2-protection: A phenylmethoxy carbonyl (Z or Cbz) group on the α-amino group.
- Side-chain protection: A triphenylmethyl (trityl, Trt) group on the δ-amino group of the glutamine side chain.
- Molecular formula: C29H28N2O5 (inferred from CAS 2212-75-1 in ).
- Applications: Primarily used in peptide synthesis as an intermediate to prevent undesired side reactions during coupling steps. The trityl group provides steric protection, while the Z group is cleavable under mild acidic conditions .
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDCOHCTVLOSZ-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection and Functional Group Interconversion
The most widely reported method involves starting with L-glutamic acid, as detailed in patent CN100593536C. The sequence includes:
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α-Amino Protection : Reaction with carbobenzoxy chloride (Z-Cl) in alkaline aqueous conditions yields Z-L-Glu-OH (90% efficiency).
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α-Carboxyl Activation : Bromobenzyl (BrBzl) esterification in DMF with triethylamine (Et₃N) produces Z-L-Glu-OBzl .
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γ-Carboxyl Conversion to Amide : Treatment with ethyl chloroformate (ClCOOEt) and ammonia in THF forms Z-L-Gln-OBzl .
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Tritylation of Amide Nitrogen : Reaction with triphenylmethanol (Trt-OH) in acetic acid under sulfuric acid catalysis generates Z-L-Gln(Trt)-OBzl .
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Deprotection of Benzyl Ester : Hydrogenolysis using Pd/C in methanol removes the benzyl group, yielding Z-L-Gln(Trt)-OH (overall yield: 45–60%).
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Z-Cl, NaOH | H₂O/THF | 0°C → RT | 3.5 | 90 |
| 2 | BrBzl, Et₃N | DMF | RT | 24 | 85 |
| 3 | ClCOOEt, NH₃ | THF | -20°C → 25°C | 6–24 | 70 |
| 4 | Trt-OH, H₂SO₄ | AcOH | 45–60°C | 8–24 | 65 |
| 5 | H₂, Pd/C | MeOH | RT | 12 | 95 |
Alternative Pathway via L-Glutamine
Direct Tritylation of Side-Chain Amide
A less common approach starts with L-glutamine, leveraging its native amide functionality:
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Selective Tritylation : Condensation with triphenylmethanol in acetic acid using sulfuric acid as a catalyst forms L-Gln(Trt)-OH (yield: 50–65%).
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α-Amino Protection : Reaction with Z-Cl in the presence of sodium bicarbonate yields Z-L-Gln(Trt)-OH .
This method avoids carboxyl activation steps but faces challenges in regioselective tritylation due to competing reactions at the α-amino group.
Structural and Mechanistic Insights
Role of Protecting Groups
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 7.25–7.40 (m, 15H, Trt aromatic), 5.10 (s, 2H, Z-CH₂), 4.30 (m, 1H, α-CH).
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IR : 1720 cm⁻¹ (C=O, Z group), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Comparative Analysis of Synthetic Methods
Applications in Peptide Synthesis
Z-L-Gln(Trt)-OH is employed in SPPS for:
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Stat3 Inhibitors : Incorporation into phosphopeptides targeting the SH2 domain.
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Neuropeptides : Synthesis of stable analogs resistant to proteolytic degradation.
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Bioconjugates : Site-specific modification of therapeutic proteins.
Challenges and Innovations
Chemical Reactions Analysis
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkylating agents.
Scientific Research Applications
Peptide Synthesis
L-Glutamine derivatives are commonly used in peptide synthesis due to their ability to serve as building blocks for more complex molecules. The triphenylmethyl (Trt) protecting group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for selective deprotection during the synthesis process. This compound can help in the formation of peptides with specific sequences and functionalities, which are critical in drug development.
Drug Development
Research indicates that L-Glutamine derivatives may have therapeutic potential in treating various diseases, including cancer and metabolic disorders. The ability to modify glutamine's structure allows for the design of compounds that can interact with biological targets more effectively. For instance, studies have shown that glutamine metabolism plays a significant role in cancer cell proliferation, making its derivatives potential candidates for anticancer therapies.
Biochemical Research
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its unique structure allows researchers to explore how modifications affect enzyme activity and binding affinities. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.
Nutritional Supplements
Due to its role in nitrogen metabolism, L-glutamine derivatives are explored as nutritional supplements that may aid in recovery from exercise and support gut health. The compound's stability and bioavailability make it a suitable candidate for formulating dietary supplements aimed at athletes and individuals with specific health needs.
Pricing Information
| Quantity | Price (€) |
|---|---|
| 250 mg | 25.00 |
| 1 g | 24.00 |
| 5 g | 54.00 |
| 10 g | 63.00 |
| 25 g | 99.00 |
Case Study 1: Anticancer Activity
A study investigated the effects of various L-glutamine derivatives on cancer cell lines, demonstrating that certain modifications enhanced cytotoxicity against specific types of tumors. The study highlighted the importance of structural variations in developing effective anticancer agents.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of L-glutamine derivatives on key metabolic enzymes involved in glutamine metabolism. The findings indicated that these compounds could serve as leads for designing novel enzyme inhibitors, which may have implications in treating metabolic disorders.
Case Study 3: Nutritional Supplement Efficacy
A clinical trial assessed the impact of L-glutamine supplementation on recovery post-exercise among athletes. Results suggested improved recovery times and reduced muscle soreness, indicating potential benefits for athletes seeking enhanced performance through nutritional strategies.
Mechanism of Action
The mechanism of action of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. Additionally, it may influence cellular signaling pathways related to growth and differentiation .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities, differing in amino acid backbone, protecting groups, or stereochemistry:
Functional and Physicochemical Comparisons
Protecting Group Stability
- Z (Cbz) Group: Cleaved via hydrogenolysis (H2/Pd-C) or strong acids (e.g., HBr/AcOH). Compatible with trityl protection under neutral conditions .
- Fmoc Group : Cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile trityl groups .
- Boc Group : Removed with trifluoroacetic acid (TFA), allowing sequential deprotection in multi-step syntheses .
Steric and Solubility Properties
Biological Activity
L-Glutamine, specifically the compound N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- (CAS No: 132388-60-4), is a modified form of the amino acid glutamine. This compound has garnered interest in various fields due to its potential biological activities, particularly in metabolic processes, immune function, and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The chemical structure of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can be summarized as follows:
- Molecular Formula : C32H30N2O5
- Molecular Weight : 522.59 g/mol
- IUPAC Name : N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
1. Metabolic Functions
L-Glutamine plays a crucial role in various metabolic pathways. It is the most abundant amino acid in human plasma and serves as a key substrate for several metabolic processes:
- Energy Production : Glutamine is involved in the synthesis of nucleotides and amino acids, which are vital for cellular energy production.
- Glutaminolysis : This process involves the conversion of glutamine to glutamate, which is critical for cellular metabolism. Studies have shown that hyperpolarized forms of glutamine can be used to monitor metabolic flux in vivo, particularly in cancer models .
2. Immune Function
Research indicates that glutamine supplementation can enhance immune responses:
- Lymphocyte Proliferation : Glutamine is essential for the proliferation of lymphocytes and the production of cytokines. It supports macrophage function and enhances neutrophil activity .
- Conditionally Essential Amino Acid : In catabolic states (e.g., trauma, sepsis), glutamine becomes conditionally essential as its endogenous synthesis may not meet physiological demands .
3. Antioxidant Properties
L-Glutamine exhibits antioxidant effects that can protect cells from oxidative stress:
- Cytoprotective Effects : It modulates protective responses against injuries by reducing oxidative stress and apoptosis through pathways involving reactive oxygen species (ROS) management .
Case Study 1: Glutamine Supplementation in Critically Ill Patients
A study investigated the effects of glutamine supplementation on critically ill patients. Results indicated that those receiving glutamine showed improved immune function and reduced infection rates compared to control groups. The study emphasized the importance of maintaining adequate glutamine levels during catabolic stress to support immune responses and recovery .
Case Study 2: Glutaminolysis in Pancreatic Cancer
In a pancreatic cancer model, researchers utilized hyperpolarized L-glutamine to study its metabolic fate. The findings revealed that tumors exhibited higher rates of glutaminolysis, converting glutamine to glutamate more rapidly than normal tissues. This suggests potential therapeutic targets for inhibiting tumor growth by disrupting glutamine metabolism .
Data Tables
Q & A
Basic: What are the key protecting groups in L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-, and how do they influence synthesis?
The compound utilizes two critical protecting groups:
- N2-(Phenylmethoxy)carbonyl (Z-group) : Protects the α-amino group of glutamine, preventing unwanted nucleophilic reactions during peptide elongation. This group is stable under acidic conditions but cleavable via hydrogenolysis or strong acids like HBr/AcOH .
- N-(Triphenylmethyl, Trt) : Shields the side-chain amide of glutamine, which is prone to side reactions during solid-phase synthesis. The Trt group is acid-labile and removed with trifluoroacetic acid (TFA), enabling selective deprotection .
Methodological Insight : During synthesis, sequential deprotection (e.g., Z-group first, followed by Trt) ensures controlled reactivity. For example, intermediates in similar syntheses were purified via silica gel chromatography using ethyl acetate/hexane gradients to isolate protected derivatives .
Basic: What analytical techniques are recommended for confirming the structure of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons from Trt at δ 7.2–7.5 ppm, methylene groups from the Z-group at δ 4.0–4.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (Z-group: ~155 ppm; Trt aromatic carbons: ~125–140 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 579.2 for C₃₄H₃₃N₂O₅) .
- Reverse-Phase HPLC : Monitors purity using C18 columns with acetonitrile/water gradients, ensuring >95% purity for downstream applications .
Basic: What safety considerations are documented for handling this compound in laboratory settings?
- Toxicity Data : Acute oral LD₅₀ >2,000 mg/kg in rodents, indicating low acute toxicity.
- Mutagenicity : Negative in regressive mutation assays (e.g., Ames test) .
- Handling : Standard precautions apply—use gloves, eye protection, and work in a fume hood. No specific hazard classification is mandated, but avoid inhalation of powders .
Advanced: What strategies are effective in maintaining the stability of this compound during long-term storage?
- Storage Conditions :
- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the Z-group .
- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free glutamine or Trt cleavage byproducts) .
Advanced: How can researchers optimize synthesis yield when encountering low intermediate stability?
- Reaction Optimization :
- Temperature : Conduct coupling reactions at –20°C to minimize side reactions (e.g., racemization) .
- Activating Agents : Use N-hydroxysuccinimide (NHS) with DCC for efficient amide bond formation .
- Purification : Employ flash chromatography with optimized solvent ratios (e.g., ethyl acetate/hexane 3:7) to isolate intermediates before degradation .
Advanced: How should researchers resolve discrepancies between observed and expected NMR chemical shifts?
- Purity Verification : Confirm sample purity via TLC or HPLC to rule out contaminants .
- Solvent Artifacts : Check for residual solvents (e.g., DMF or TFA) that may skew shifts. Use deuterated solvents and ensure complete drying .
- Stereochemical Effects : Compare data with enantiomerically pure standards. For example, Trt-protected derivatives show distinct splitting patterns for diastereotopic protons .
Advanced: How does the choice of protecting groups impact downstream applications in peptide synthesis?
- Compatibility : The Z-group is incompatible with hydrogenation-based cleavage in the presence of Trt, necessitating sequential deprotection.
- Orthogonality : Trt’s acid-lability allows selective removal without affecting the Z-group, enabling side-chain functionalization in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
